molecular formula C18H16N4O2 B14154407 8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one CAS No. 899412-96-5

8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one

Cat. No.: B14154407
CAS No.: 899412-96-5
M. Wt: 320.3 g/mol
InChI Key: MTGYWVUHAULUDJ-UHFFFAOYSA-N
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Description

8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one involves multiple steps, including the formation of the indole nucleus and subsequent functionalizationReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Tryptophan: An essential amino acid involved in protein synthesis.

    Lysergic acid diethylamide (LSD): A psychoactive compound with hallucinogenic effects.

    Strychnine: An alkaloid with potent neurotoxic effects.

Properties

CAS No.

899412-96-5

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

8-methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H16N4O2/c1-21-15-7-6-13(24-2)9-14(15)16-17(21)18(23)22(11-20-16)10-12-5-3-4-8-19-12/h3-9,11H,10H2,1-2H3

InChI Key

MTGYWVUHAULUDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C=N3)CC4=CC=CC=N4

solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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